molecular formula C16H23NO4 B13857696 Benzyl 2-(methoxymethoxymethyl)piperidine-1-carboxylate

Benzyl 2-(methoxymethoxymethyl)piperidine-1-carboxylate

Cat. No.: B13857696
M. Wt: 293.36 g/mol
InChI Key: YPGWNITYRFGMST-UHFFFAOYSA-N
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Description

Benzyl 2-(methoxymethoxymethyl)piperidine-1-carboxylate is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Cyclization: Formation of the piperidine ring through cyclization reactions.

    Amination: Introduction of the amino group into the piperidine ring.

    Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to form the desired product.

Industrial Production Methods

Industrial production methods for piperidine derivatives typically involve scalable and cost-effective processes. These methods may include:

    Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation of precursor compounds.

    Continuous Flow Chemistry: Employing continuous flow reactors for efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(methoxymethoxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield piperidinones, while reduction may produce piperidines with additional hydrogen atoms.

Mechanism of Action

The mechanism of action of Benzyl 2-(methoxymethoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with cholinesterase receptors, providing good binding to the catalytic site and interacting with amino acid residues such as tryptophan and phenylalanine . This interaction can inhibit the activity of cholinesterase enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl 2-(methoxymethoxymethyl)piperidine-1-carboxylate include:

Uniqueness

This compound is unique due to its specific chemical structure and potential applications in various fields. Its ability to interact with cholinesterase receptors and other biological targets makes it a valuable compound for scientific research and drug development.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

benzyl 2-(methoxymethoxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H23NO4/c1-19-13-20-12-15-9-5-6-10-17(15)16(18)21-11-14-7-3-2-4-8-14/h2-4,7-8,15H,5-6,9-13H2,1H3

InChI Key

YPGWNITYRFGMST-UHFFFAOYSA-N

Canonical SMILES

COCOCC1CCCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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